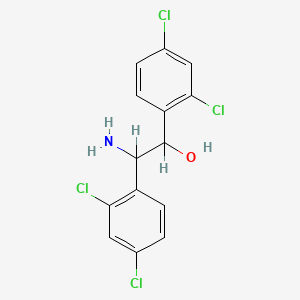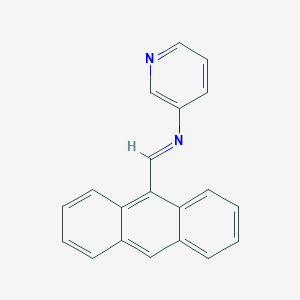
(E)-1-(Anthracen-9-yl)-N-(pyridin-3-yl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(Anthracen-9-yl)-N-(pyridin-3-yl)methanimine is an organic compound that belongs to the class of imines It features an anthracene moiety linked to a pyridine ring through a methanimine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(Anthracen-9-yl)-N-(pyridin-3-yl)methanimine typically involves the condensation reaction between anthracene-9-carbaldehyde and 3-aminopyridine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency.
化学反応の分析
Types of Reactions
(E)-1-(Anthracen-9-yl)-N-(pyridin-3-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The anthracene and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted anthracene or pyridine derivatives.
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Potential use in studying biological interactions due to its structural features.
Medicine: Investigated for its potential pharmacological properties.
Industry: Applications in organic electronics and photochemistry due to its conjugated system.
作用機序
The mechanism of action of (E)-1-(Anthracen-9-yl)-N-(pyridin-3-yl)methanimine depends on its specific application:
As a ligand: It can coordinate with metal ions through the nitrogen atoms in the imine and pyridine groups, forming stable complexes.
In photochemistry: The compound can absorb light and undergo photochemical reactions, leading to excited states that can participate in further chemical transformations.
類似化合物との比較
Similar Compounds
- (E)-1-(Anthracen-9-yl)-N-(pyridin-2-yl)methanimine
- (E)-1-(Anthracen-9-yl)-N-(pyridin-4-yl)methanimine
- (E)-1-(Naphthalen-2-yl)-N-(pyridin-3-yl)methanimine
Uniqueness
(E)-1-(Anthracen-9-yl)-N-(pyridin-3-yl)methanimine is unique due to the specific positioning of the pyridine ring, which can influence its electronic properties and reactivity. The anthracene moiety provides a large conjugated system, making it suitable for applications in organic electronics and photochemistry.
特性
CAS番号 |
56694-42-9 |
|---|---|
分子式 |
C20H14N2 |
分子量 |
282.3 g/mol |
IUPAC名 |
1-anthracen-9-yl-N-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C20H14N2/c1-3-9-18-15(6-1)12-16-7-2-4-10-19(16)20(18)14-22-17-8-5-11-21-13-17/h1-14H |
InChIキー |
AGHJDRULKDFEMC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NC4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


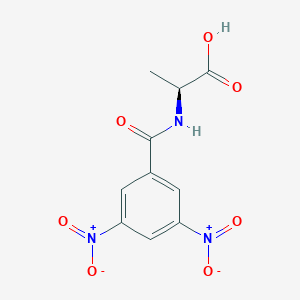
![Oxepino[2,3-b]quinoxaline, 3-chloro-](/img/structure/B14623219.png)
![Benzene, 1,1'-[1-(2-propenyloxy)-2-propynylidene]bis-](/img/structure/B14623221.png)
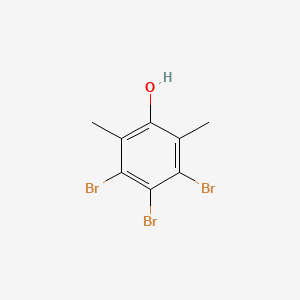
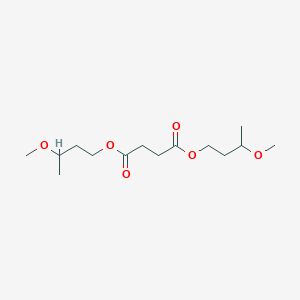

![2-[(Dimethylamino)methylidene]hexanal](/img/structure/B14623248.png)
![N-[3-(furan-2-yl)propyl]aniline;hydrochloride](/img/structure/B14623253.png)
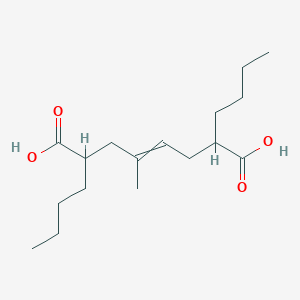
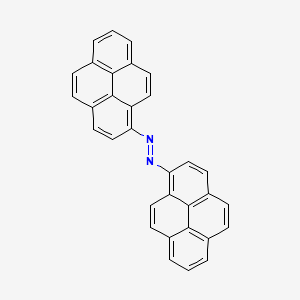
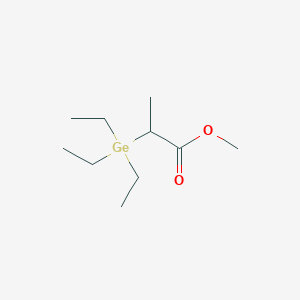

![N-[2-Acetamido-4-(methanesulfonyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14623285.png)
